molecular formula C32H20Br2N4 B180138 5,15-Dibromo-10,20-diphenylporphine CAS No. 151256-86-9

5,15-Dibromo-10,20-diphenylporphine

Cat. No.: B180138
CAS No.: 151256-86-9
M. Wt: 620.3 g/mol
InChI Key: XBGDWJTUQWOPHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dibromo-10,20-diphenylporphine typically involves the bromination of 10,20-diphenylporphine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature and protection from light to prevent degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage to maintain the purity and stability of the compound .

Mechanism of Action

The mechanism of action of 5,15-Dibromo-10,20-diphenylporphine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. This compound can also interact with light, making it useful in photodynamic applications where it generates reactive oxygen species to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,15-Dibromo-10,20-diphenylporphine is unique due to its specific bromination pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo selective substitution reactions makes it valuable for creating a wide range of functionalized porphyrins with tailored properties .

Properties

IUPAC Name

5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDWJTUQWOPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458220
Record name 5,15-DIBROMO-10,20-DIPHENYLPORPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151256-86-9
Record name 5,15-DIBROMO-10,20-DIPHENYLPORPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying porphyrin tautomerism using VT ¹H NMR?

A1: Variable-temperature proton Nuclear Magnetic Resonance (VT ¹H NMR) is a powerful technique to study the dynamic process of tautomerization in porphyrins like 5,15-dibromo-10,20-diphenylporphine. Tautomerism, the migration of hydrogen atoms within the porphyrin ring, influences the molecule's properties, including its reactivity and spectroscopic behavior. [, ] By analyzing the changes in the ¹H NMR spectra at different temperatures, researchers can gain insights into the rate of tautomerization, the energy barriers involved, and the relative populations of different tautomers. [, ] This information is crucial for understanding the structure-activity relationships of porphyrins and their potential applications in various fields.

Q2: How does the presence of bromine atoms in this compound affect its tautomeric behavior compared to other porphyrins?

A2: While the provided research does not directly compare the tautomeric behavior of this compound to other porphyrins, it lays the groundwork for such investigations. The presence of bromine atoms, being electron-withdrawing substituents, can significantly influence the electron distribution within the porphyrin ring. [, ] This electronic perturbation can affect the acidity/basicity of the NH groups involved in tautomerization and consequently alter the tautomeric equilibrium and the energy barriers associated with the process. Further research comparing the VT ¹H NMR data of this compound with other porphyrins, with and without halogen substituents, would be needed to draw definitive conclusions.

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